Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1785523-74-1
VCID: VC6509226
InChI: InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h8,15H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)O
Molecular Formula: C11H19F2NO3
Molecular Weight: 251.274

Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate

CAS No.: 1785523-74-1

Cat. No.: VC6509226

Molecular Formula: C11H19F2NO3

Molecular Weight: 251.274

* For research use only. Not for human or veterinary use.

Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate - 1785523-74-1

Specification

CAS No. 1785523-74-1
Molecular Formula C11H19F2NO3
Molecular Weight 251.274
IUPAC Name tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate
Standard InChI InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h8,15H,4-7H2,1-3H3
Standard InChI Key HNYMUDLVJNDQSA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure comprises an azepane ring (C₆H₁₁N) modified with:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.

  • Two fluorine atoms at the 4-position, introducing electronegativity and conformational rigidity.

  • A hydroxyl group at the 5-position, enabling hydrogen bonding and solubility modulation.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number1785523-74-1
Molecular FormulaC₁₁H₁₉F₂NO₃
Molecular Weight275.27 g/mol
IUPAC Nametert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate

The presence of fluorine atoms significantly alters the compound’s physicochemical properties, including increased lipophilicity (LogP ≈ 1.8) and metabolic stability compared to non-fluorinated analogs .

Synthetic Methodologies

Table 2: Hypothetical Synthetic Steps

StepReactionReagents/ConditionsYield*
1Azepane ring formationNH₃, H₂O, 100°C60–70%
2Difluorination at C4Selectfluor®, CH₃CN, RT45–55%
3Hydroxylation at C5OsO₄, NMO, acetone/H₂O50–60%
4Boc protectionBoc₂O, DMAP, DCM, 0°C→RT85–90%
*Theoretical yields based on analogous reactions .

Pharmaceutical and Industrial Applications

Drug Discovery Intermediate

The compound’s structural features make it valuable for:

  • Kinase Inhibitors: Fluorine atoms enhance binding to ATP pockets (e.g., JAK3 inhibitors).

  • GPCR-Targeted Therapies: Azepane scaffolds are prevalent in serotonin and dopamine receptor modulators .

  • Prodrug Synthesis: The Boc group facilitates controlled release of active amines in vivo .

Case Study: Analogous Compounds

A structurally related compound, (S)-tert-butyl 4-aminoazepane-1-carboxylate (EVT-1741803), demonstrates antipsychotic activity by modulating D₂/D₃ dopamine receptors. Substituting amino with hydroxyl and fluorine groups may optimize blood-brain barrier permeability and target selectivity.

ParameterValue
StabilityStable under N₂, -20°C
Recommended StorageDesiccated, -20°C
Hazard CodesH315, H319, H335

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric fluorination to access enantiopure variants.

  • In Vivo Pharmacokinetics: Assessing bioavailability and clearance in preclinical models.

  • Target Identification: Screening against orphan GPCRs and ion channels.

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